

A Comprehensive Review for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: 2-Morpholin-4-ylpropanoic acid

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The morpholine moiety is a privileged scaffold in medicinal chemistry, renowned for conferring favorable physicochemical properties such as aqueous solubility and metabolic stability to drug candidates.^[1] This guide provides a detailed review of the existing literature on **2-Morpholin-4-ylpropanoic acid** and its closely related derivatives, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into the synthesis, chemical characteristics, and burgeoning biological applications of this class of compounds.

Chemical Identity and Physicochemical Properties

2-Morpholin-4-ylpropanoic acid is a carboxylic acid derivative characterized by a morpholine ring attached to a propanoic acid backbone. The core structure's simplicity allows for a wide range of substitutions, leading to a diverse family of related molecules with distinct properties.

Core Structure and Key Derivatives

The foundational structure is **2-Morpholin-4-ylpropanoic acid**. However, the scientific literature more frequently describes its derivatives, which include:

- **Methylated Analogs:** Such as 2-(2-Methylmorpholin-4-yl)propanoic acid, which introduces a methyl group on the morpholine ring.^[2]
- **Isomers and Positional Variants:** For example, 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride, where the morpholine and methyl groups are at different positions on the

propanoic acid chain.[\[3\]](#)

- **Enantiomers:** The stereochemistry at the chiral center of the propanoic acid is crucial for biological activity, with specific enantiomers like (2S)-2-(morpholin-4-yl)propanoic acid often being the focus of research.[\[4\]](#)[\[5\]](#)
- **Aromatic and Amino-Substituted Derivatives:** Compounds like 2-(Morpholin-4-yl)-3-phenylpropanoic acid and (2S)-2-Amino-3-(4-morpholin-4-ylphenyl)propanoic acid incorporate larger functional groups, expanding their potential biological interactions.[\[6\]](#)[\[7\]](#)

Physicochemical Data Summary

The following table summarizes the key computed physicochemical properties of **2-Morpholin-4-ylpropanoic acid** and some of its notable derivatives. These properties are crucial for predicting the pharmacokinetic behavior of these compounds.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	XLogP3	Polar Surface Area (Å²)	Reference
2-(2-Methylmorpholin-4-yl)propanoic acid	C8H15NO3	173.21	-0.2	49.8	[2]
(2S)-2-(morpholin-4-yl)propanoic acid hydrochloride	C7H14ClNO3	195.64	-	49.8	[4]
2-(Morpholin-4-yl)-3-phenylpropanoic acid	C13H17NO3	235.28	-0.8	49.8	[6]

Synthesis and Methodologies

The synthesis of **2-Morpholin-4-ylpropanoic acid** derivatives typically involves standard organic chemistry reactions. While specific protocols for the parent compound are not extensively detailed in the public domain, general methods for creating similar structures can be inferred from the synthesis of related morpholine-diones and other N-substituted propanoic acids.

General Synthetic Approach

A common strategy for synthesizing N-substituted amino acids involves the reaction of an amino acid or its precursor with a suitable electrophile. For morpholine-containing propanoic acids, this could involve the reaction of a 2-halopropanoic acid derivative with morpholine.

The synthesis of related morpholine-2,5-diones from amino acids provides a well-documented two-step process that can be conceptually adapted.^[8] This involves:

- Reaction of an amino acid with an α -halogenated acyl halide to form an N-(α -haloacyl)- α -amino acid intermediate.
- Intramolecular cyclization to form the morpholine-dione ring.

For the synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, a key step is the reaction of a heterocyclic amide with an acrylic acid derivative.^[9] This highlights a potential route for N-alkylation of morpholine with a propanoic acid backbone.

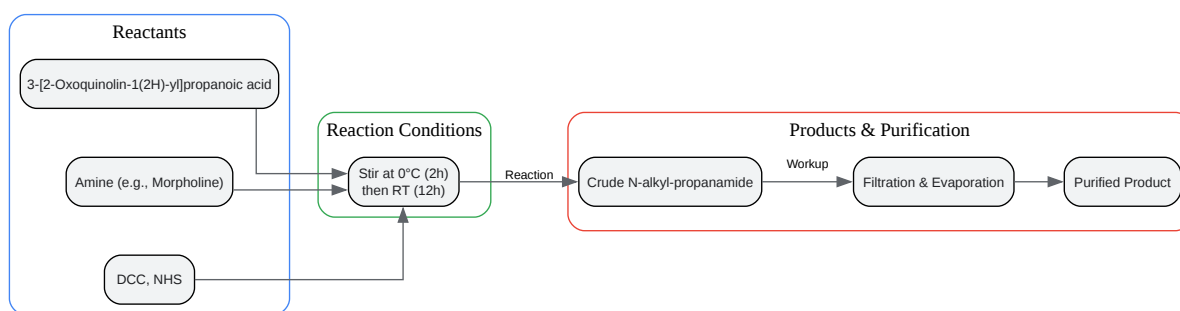
Example Experimental Protocol: Synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides

While not a direct synthesis of **2-Morpholin-4-ylpropanoic acid**, the following protocol for a related compound illustrates the chemical principles involved in forming the amide bond, which is a key step in creating more complex derivatives.^[9]

Method: DCC Coupling

- Dissolve 3-[2-Oxoquinolin-1(2H)-yl]propanoic acid (10 mmol) in 25 mL of dry acetonitrile.
- To this solution, add N-hydroxysuccinimide (NHS) (10.0 mmol), dicyclohexylcarbodiimide (DCC) (10.0 mmol), and the desired amine (e.g., morpholine) (10.0 mmol).

- Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 12 hours.
- Filter the resulting precipitate (dicyclohexylurea).
- Evaporate the filtrate under reduced pressure to obtain the crude product, which can then be purified by crystallization.



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Caption: Workflow for DCC coupling to synthesize N-alkyl-propanamides.

Biological Activities and Therapeutic Potential

While dedicated studies on the biological effects of **2-Morpholin-4-ylpropanoic acid** are limited, the broader class of morpholine derivatives exhibits a wide range of pharmacological activities.[1][10] These provide a strong rationale for the investigation of this particular compound and its analogs.

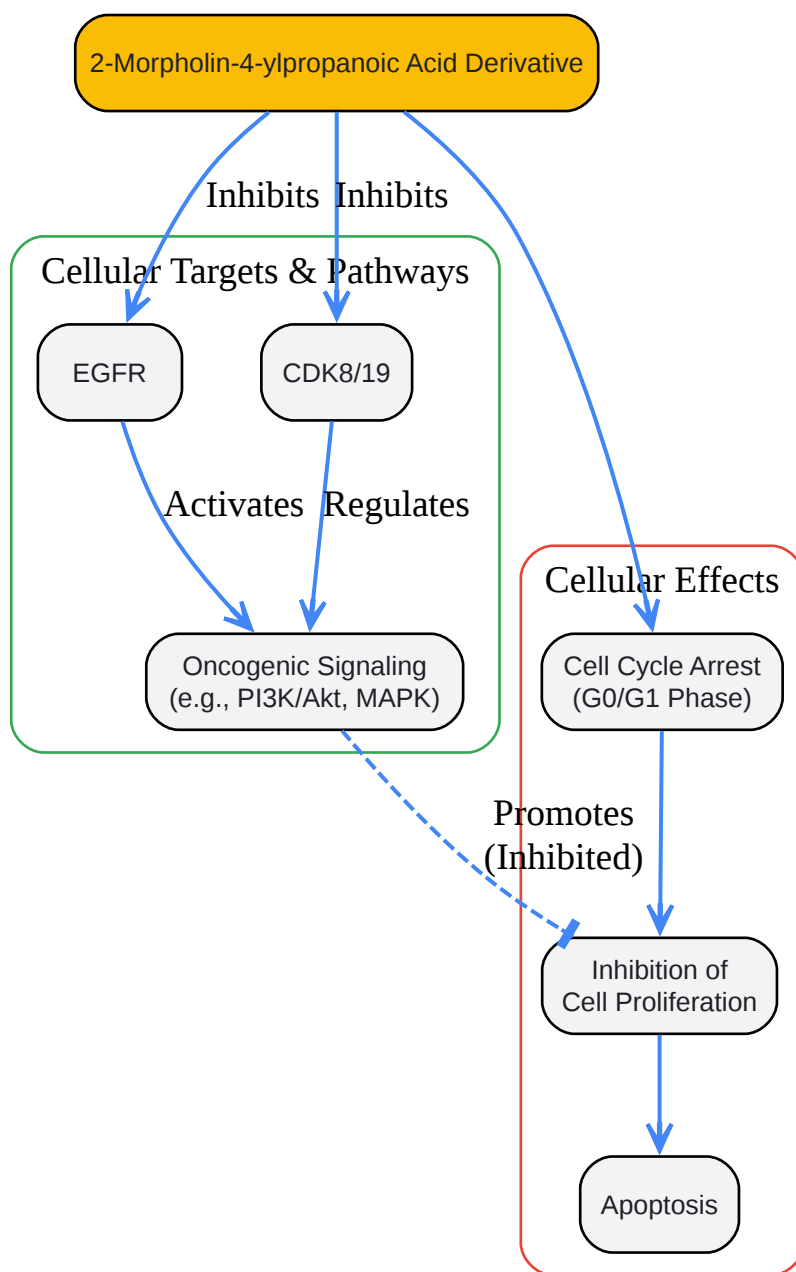
Neuropharmacology

Research into 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride indicates its potential as a modulator of neurotransmitter systems, specifically glutamate receptors.[3] This modulation can influence synaptic plasticity and cognitive functions, suggesting that this class of

compounds could be valuable for investigating treatments for neurological disorders such as epilepsy and neurodegenerative diseases.[3] Interaction studies often employ techniques like radiolabeled binding assays and electrophysiological recordings to elucidate these effects.[3]

Anticancer Activity

The morpholine scaffold is present in several approved anticancer drugs.[11] For instance, derivatives of 2-morpholino-4-anilinoquinoline have demonstrated potent cytotoxic activity against liver cancer (HepG2) cells by inducing cell cycle arrest.[11] Similarly, certain quinolin-2-one derivatives have shown significant cytotoxicity against breast cancer (MCF-7) cells and potent inhibition of the epidermal growth factor receptor (EGFR).[9] These findings suggest that **2-Morpholin-4-ylpropanoic acid** could serve as a building block for the development of novel anticancer agents.



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Caption: Potential anticancer mechanisms of morpholine derivatives.

Antimicrobial Properties

Novel Schiff bases of 4-(4-aminophenyl)-morpholine have been synthesized and screened for antibacterial and antifungal activities, with some compounds showing significant potency

against a range of microorganisms.[1] This highlights the potential for morpholine-containing structures to be developed into new antimicrobial agents.

Future Directions and Conclusion

2-Morpholin-4-ylpropanoic acid and its derivatives represent a promising area for further research and development. The existing literature on the broader family of morpholine-containing compounds strongly suggests that this specific chemical scaffold holds significant therapeutic potential across various disease areas, including neurodegenerative disorders, cancer, and infectious diseases.

Future research should focus on:

- Developing and optimizing synthetic routes to produce a wider variety of **2-Morpholin-4-ylpropanoic acid** derivatives with diverse substitutions.
- Systematic screening of these compounds for a range of biological activities, including their effects on key cellular targets like kinases, receptors, and enzymes.
- In-depth mechanistic studies to elucidate the structure-activity relationships and modes of action of the most promising lead compounds.
- Preclinical evaluation of lead candidates in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

In conclusion, while the direct literature on **2-Morpholin-4-ylpropanoic acid** is still emerging, the wealth of data on related morpholine derivatives provides a solid foundation and a compelling rationale for its exploration as a valuable scaffold in modern drug discovery.

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